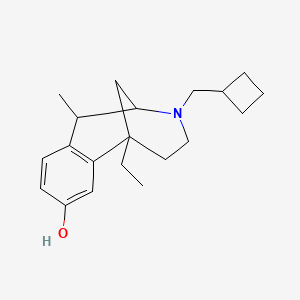
3-(1-Hydroxy-cyclobutyl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxycyclobutyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
准备方法
The synthesis of 3-(1-hydroxycyclobutyl)benzenesulfonamide typically involves the reaction of a cyclobutyl derivative with a benzenesulfonamide precursor. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative when treated with ammonium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3-(1-Hydroxycyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines.
科学研究应用
3-(1-Hydroxycyclobutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-hydroxycyclobutyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
相似化合物的比较
3-(1-Hydroxycyclobutyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
Sulfamethazine: Used as an antibacterial agent.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
N-Butyl-Benzenesulfonamide: Known for its use in various industrial applications.
The uniqueness of 3-(1-hydroxycyclobutyl)benzenesulfonamide lies in its specific structural features, such as the cyclobutyl group, which can impart distinct biological activities and chemical reactivity compared to other benzenesulfonamide derivatives .
属性
CAS 编号 |
210826-68-9 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC 名称 |
3-(1-hydroxycyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2,(H2,11,13,14) |
InChI 键 |
PRPORCDSNOGXLR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC(=CC=C2)S(=O)(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)


![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)

![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)


![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)



